3-amino-2,3-dihydro-1H-inden-5-ol
Overview
Description
“3-amino-2,3-dihydro-1H-inden-5-ol” is a chemical compound with the CAS Number: 168902-76-9 . It has a molecular weight of 149.19 . The IUPAC name for this compound is 3-amino-5-indanol . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for “3-amino-2,3-dihydro-1H-inden-5-ol” is 1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-amino-2,3-dihydro-1H-inden-5-ol” is a powder that is stored at room temperature . It has a molecular weight of 149.19 .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include “3-amino-2,3-dihydro-1H-inden-5-ol”, have been found to possess various biological activities . These activities include:
- Antiviral : Indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
- Anti-inflammatory : Indole derivatives have been used in the treatment of inflammation .
- Anticancer : Some indole derivatives have shown potential in cancer treatment .
- Anti-HIV : Certain indole derivatives have been reported to have anti-HIV properties .
- Antioxidant : Indole derivatives have been found to possess antioxidant properties .
- Antimicrobial and Antitubercular : Indole derivatives have shown antimicrobial and antitubercular activities .
- Antidiabetic : Some indole derivatives have been used in the treatment of diabetes .
- Antimalarial : Indole derivatives have shown potential in the treatment of malaria .
- Anticholinesterase activities : Indole derivatives have been found to inhibit cholinesterase, an enzyme that breaks down neurotransmitters .
Antibacterial and Antifungal Properties
“3-amino-2,3-dihydro-1H-inden-5-ol” derivatives have been synthesized and tested for their antimicrobial activities . They have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria, and also potent antifungal properties against certain fungal agents .
Psychoactive Substance
“6-HYDROXY-1-AMINOINDAN” is a type of aminoindane, a class of novel psychoactive substances (NPSs) . Aminoindanes have been used recreationally and are known to pose a significant risk of serotonin syndrome at high doses or when combined with other drugs .
Metabolite of Rasagiline
“6-HYDROXY-1-AMINOINDAN” is a main metabolite of Rasagiline, a drug used for the treatment of Parkinson’s disease .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s structurally similar to rasagiline, a known mao-b inhibitor
Mode of Action
If it acts similarly to rasagiline, it may inhibit mao-b, an enzyme involved in the breakdown of dopamine in the brain . By inhibiting MAO-B, it could potentially increase the levels of dopamine, which could have implications for conditions like Parkinson’s disease.
Biochemical Pathways
If it acts as an mao-b inhibitor like rasagiline, it could affect the dopamine metabolic pathway . By inhibiting the breakdown of dopamine, it could potentially lead to increased dopamine levels in the brain.
Pharmacokinetics
The structurally similar compound rasagiline has a half-life of 15-35 hours . It undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2) . The main metabolites are 1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan .
Result of Action
If it acts similarly to rasagiline, it could potentially increase dopamine levels in the brain, which could have implications for conditions like parkinson’s disease .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many compounds .
properties
IUPAC Name |
3-amino-2,3-dihydro-1H-inden-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUPGBDOLGDVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564883 | |
Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168902-76-9 | |
Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,3-dihydro-1H-inden-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is unique about the method proposed in the research for synthesizing R-6-hydroxy-1-aminoindan?
A1: The research presents a novel method for preparing R-6-hydroxy-1-aminoindan utilizing biocatalytic dynamic kinetic resolution. [] This approach combines enzymatic selectivity with racemization to achieve high optical purity. Specifically, Candida antarctica Lipase B catalyzes the transesterification of 6-hydroxy-1-aminoindan with R-1-styracitol acetate. Simultaneously, Raney nickel acts as a racemization catalyst, ensuring complete conversion of the starting material to the desired R-enantiomer. This method offers advantages such as operational simplicity, complete utilization of raw materials, and high optical purity of the final product (>99% ee). []
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